molecular formula C9H13N3S B1300824 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide CAS No. 71058-35-0

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Cat. No. B1300824
CAS RN: 71058-35-0
M. Wt: 195.29 g/mol
InChI Key: YEOAXWBYZFHOIZ-UHFFFAOYSA-N
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Description

Thiosemicarbazides are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, while not directly studied in the provided papers, is structurally related to various thiosemicarbazides that have been synthesized and characterized for their chemical and biological properties.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate ketone or aldehyde with thiosemicarbazide or its derivatives. For instance, a series of 2,6-diarylpiperidin-4-one N(4')-cyclohexyl thiosemicarbazones were synthesized by reacting corresponding 2,6-diarylpiperidin-4-ones with cyclohexyl thiosemicarbazide . Similarly, 4-aryl-(thio)semicarbazides linked with diphenylacetyl moiety were synthesized for pharmacological evaluation . These methods could potentially be applied to synthesize the compound by choosing the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and Mass spectra, along with single-crystal X-ray diffraction analysis . The configuration of these compounds can significantly influence their biological activity, as seen in the stereochemical studies of the synthesized compounds . The molecular structure of related compounds, such as tetrahydropyran-4-one thiosemicarbazones, has been characterized, showing that they exist in a chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

Thiosemicarbazide derivatives are known to undergo various chemical reactions, leading to the formation of heterocyclic compounds. For example, 4-phenyl-3-thiosemicarbazide derivatives reacted with 3-aminoacetonitrile to give condensed products, which further reacted with different reagents to yield coumarin, pyrazole, thiazole, and thiophene derivatives . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are closely related to their structure. The presence of substituents on the aryl ring can significantly affect their inhibitory potential, as demonstrated by a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives, which showed excellent urease inhibitory activity . The electron delocalization in the thiosemicarbazide moiety is thought to enhance its donor and reductive capacities, contributing to its biological activity . Additionally, some thiosemicarbazide derivatives have shown potent antioxidant activities, with radical scavenging abilities surpassing those of standard antioxidants .

Scientific Research Applications

Spectral Characterization and Crystal Structure

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide and related compounds have been characterized using spectral and crystal structure analyses. These studies provide insights into their molecular structure and properties, which are crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science. For example, Umamatheswari, Pratha, and Kabilan (2011) performed molecular orbital calculations and X-ray single-crystal diffraction analysis on related thiosemicarbazide compounds (Umamatheswari, Pratha, & Kabilan, 2011).

Antimicrobial and Anticonvulsant Activities

Thiosemicarbazides, including derivatives of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, have shown potential antimicrobial and anticonvulsant activities. These properties make them candidates for pharmaceutical research, particularly in the development of new therapeutic agents. For instance, Parmar et al. (1977) evaluated the anticonvulsant activity and selective inhibition of NAD-dependent oxidations in rat brain homogenates by mercaptotriazoles derived from thiosemicarbazides (Parmar et al., 1977).

Coordination Compounds and Selective Antimicrobial Activity

Thiosemicarbazides, including 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide derivatives, can form coordination compounds with metals like copper, exhibiting selective antimicrobial activity. This aspect opens avenues for their use in metal-based therapeutics and antimicrobial agents. Gulea et al. (2012) discussed the formation of coordination compounds with copper and their selective antimicrobial effects (Gulea et al., 2012).

Antifungal Properties

Compounds derived from thiosemicarbazides have demonstrated antifungal properties, making them valuable in the treatment of fungal infections. Yamaguchi et al. (2009) explored the antifungal effect of a thiosemicarbazide camphene derivative on Trichophyton mentagrophytes, providing insights into potential antifungal applications (Yamaguchi et al., 2009).

Antioxidant Properties

Thiosemicarbazide derivatives have been studied for their antioxidant properties. These findings are significant for potential applications in oxidative stress-related diseases and the development of antioxidant therapies. For example, Nazarbahjat et al. (2014) synthesized new thiosemicarbazide derivatives and evaluated their antioxidant activities (Nazarbahjat et al., 2014).

Synthesis and Activity of Heterocyclic Derivatives

The synthesis and evaluation of heterocyclic derivatives from thiosemicarbazides, including antimicrobial activities, are areas of active research. These studies contribute to the development of novel compounds with potential therapeutic applications. Wardakhan and El-Sayed (2009) synthesized 1,3,4-thiadiazole and 1,2,4-triazole derivatives with antimicrobial activity (Wardakhan & El-Sayed, 2009).

Anti-HIV Activity

Some thiosemicarbazide derivatives have been investigated for their potential anti-HIV activity, which is crucial in the ongoing fight against HIV/AIDS. Akhtar et al. (2007) prepared chiral 1,2,4-triazoles and 1,3,4-thiadiazoles from thiosemicarbazides and assessed their anti-HIV activity (Akhtar et al., 2007).

Conformational Behavior in Crystal Environments

Understanding the conformational behavior of thiosemicarbazides in various crystal environments is important for their application in crystallography and material science. Samigullina et al. (2021) studied the conformational behavior of phenyl-substituted diphenylphosphoryl thiosemicarbazide in different crystal environments (Samigullina et al., 2021).

Antioxidant, Enzyme Inhibition, and Biological Evaluation

Studies on thiosemicarbazides have also focused on their antioxidant properties, enzyme inhibition profiles, and biological evaluation. Such research contributes to understanding their potential in therapeutic applications and drug design. Bulut et al. (2018) synthesized novel pyridine compounds containing bis-1,2,4-triazole/thiosemicarbazide moiety and investigated their antioxidant properties and enzyme inhibition profiles (Bulut et al., 2018).

properties

IUPAC Name

1-amino-3-(2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOAXWBYZFHOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352964
Record name 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

CAS RN

71058-35-0
Record name N-(2,6-Dimethylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71058-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(2,6-dimethylphenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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